molecular formula C12H6BrF7N2 B12883820 6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine CAS No. 917923-88-7

6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine

Cat. No.: B12883820
CAS No.: 917923-88-7
M. Wt: 391.08 g/mol
InChI Key: HKAMSGFEDWXJSR-UHFFFAOYSA-N
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Description

6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine is a synthetic organic compound with a unique structure that includes a bromine atom, a heptafluoropropyl group, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine is unique due to the presence of both the bromine atom and the heptafluoropropyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

917923-88-7

Molecular Formula

C12H6BrF7N2

Molecular Weight

391.08 g/mol

IUPAC Name

6-bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine

InChI

InChI=1S/C12H6BrF7N2/c13-7-4-6(9-5(8(7)21)2-1-3-22-9)10(14,11(15,16)17)12(18,19)20/h1-4H,21H2

InChI Key

HKAMSGFEDWXJSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2N)Br)C(C(F)(F)F)(C(F)(F)F)F)N=C1

Origin of Product

United States

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